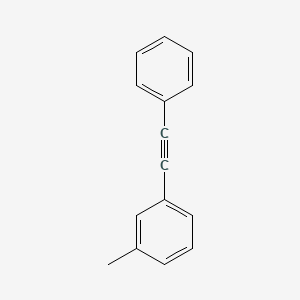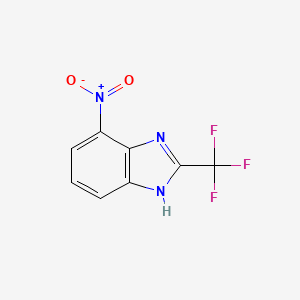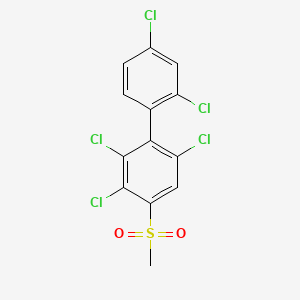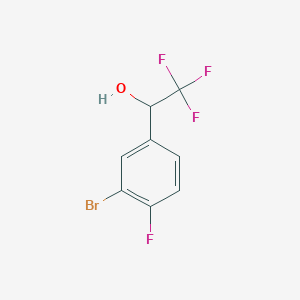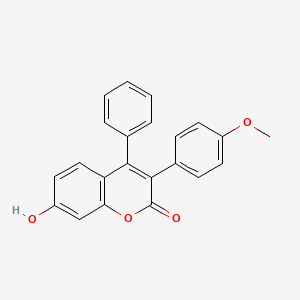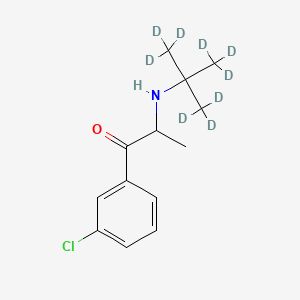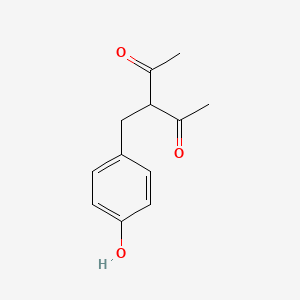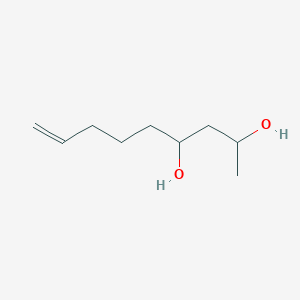
Non-8-ene-2,4-diol
概要
説明
Non-8-ene-2,4-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to an eight-carbon chain with a double bond between the eighth and ninth carbon atoms. This compound falls under the category of diols, which are known for their significant role in various chemical reactions and industrial applications.
作用機序
Target of Action
Non-8-ene-2,4-diol, also known as 8-Nonene-2,4-diol, is a type of diol, a chemical compound that contains two hydroxyl groups . Diols are often involved in the oxidation of alkenes, where they can act as intermediates in various chemical reactions . .
Mode of Action
The mode of action of this compound is likely related to its structure as a diol. In general, diols can undergo several types of reactions, including oxidation and reduction . For instance, one way to oxidize a double bond in compounds like this compound is to produce an oxacyclopropane ring, also known as an epoxide ring . This ring can then be opened by further reaction to form anti vicinal diols .
Biochemical Pathways
For example, they can be involved in the synthesis of structurally diverse diols by expanding amino acid metabolism . Additionally, they can participate in the oxidation of alkenes, leading to the formation of epoxide rings .
Pharmacokinetics
For instance, the bioavailability of Dehydroepiandrosterone (DHEA), another type of diol, was found to be only 3.1% when administered orally .
Result of Action
For example, the oxidation of a double bond to form an epoxide ring can lead to the formation of anti vicinal diols . These compounds can then participate in further reactions, potentially leading to various downstream effects.
Action Environment
Environmental factors can significantly impact the synthesis and degradation of similar compounds . For instance, the production of green polyurethanes, which can involve diols, is influenced by factors such as the availability of renewable resources and the elimination of phosgene .
準備方法
Synthetic Routes and Reaction Conditions: Non-8-ene-2,4-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of hydroxyl groups to the carbon-carbon double bond. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction typically proceeds under mild conditions, with the alkene being dissolved in an appropriate solvent such as acetone or water .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of osmium tetroxide as a catalyst, along with a stoichiometric oxidant like N-Methylmorpholine N-oxide (NMO), is a common approach. This method is efficient and allows for the regeneration of the catalyst, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Non-8-ene-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The double bond can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used
Major Products:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of saturated diols.
Substitution: Formation of halogenated compounds
科学的研究の応用
Non-8-ene-2,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
類似化合物との比較
Non-8-ene-2,4-diol can be compared with other similar compounds such as:
1,2-Ethanediol (Ethylene Glycol): A simple diol with two hydroxyl groups on adjacent carbons.
1,2-Propanediol (Propylene Glycol): Another diol with hydroxyl groups on adjacent carbons but with an additional methyl group.
1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbons of a four-carbon chain.
Uniqueness: this compound is unique due to the presence of a double bond in its structure, which provides additional reactivity and versatility in chemical synthesis. This feature distinguishes it from other diols that lack such unsaturation .
特性
IUPAC Name |
non-8-ene-2,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9(11)7-8(2)10/h3,8-11H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQTARIMBPDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CCCC=C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396718 | |
| Record name | Non-8-ene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187874-25-5 | |
| Record name | Non-8-ene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


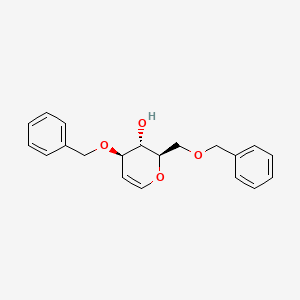
![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)
